molecular formula C21H14N2O2 B12729483 Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- CAS No. 116625-85-5

Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)-

Cat. No.: B12729483
CAS No.: 116625-85-5
M. Wt: 326.3 g/mol
InChI Key: MXENCJAUKCYLPX-UHFFFAOYSA-N
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Description

Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- is a complex organic compound with a unique structure that combines a hydroxyphenyl group and a phenyl-naphthyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- typically involves the reaction of 4-hydroxybenzophenone with 2-phenyl-1,8-naphthyridine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the methanone can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the methanone group can produce alcohols.

Scientific Research Applications

Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of key enzymes involved in the inflammatory response. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4-hydroxyphenyl)(2-phenyl-1,8-naphthyridin-3-yl)- is unique due to the presence of both the hydroxyphenyl and phenyl-naphthyridinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

116625-85-5

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

(4-hydroxyphenyl)-(2-phenyl-1,8-naphthyridin-3-yl)methanone

InChI

InChI=1S/C21H14N2O2/c24-17-10-8-15(9-11-17)20(25)18-13-16-7-4-12-22-21(16)23-19(18)14-5-2-1-3-6-14/h1-13,24H

InChI Key

MXENCJAUKCYLPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C=CC=NC3=N2)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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